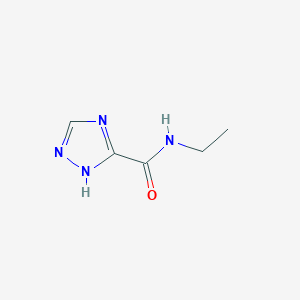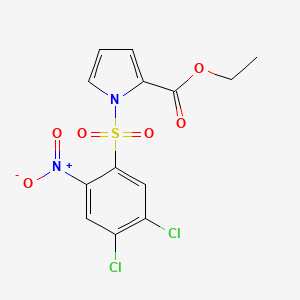
1H-Pyrrole-2-carboxylic acid, 1-((4,5-dichloro-2-nitrophenyl)sulfonyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxylic acid, 1-((4,5-dichloro-2-nitrophenyl)sulfonyl)-, ethyl ester is a synthetic organic compound It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((4,5-dichloro-2-nitrophenyl)sulfonyl)-, ethyl ester typically involves multi-step organic reactions. A common route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-2-carboxylic acid, 1-((4,5-dichloro-2-nitrophenyl)sulfonyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The dichloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products depend on the specific reactions but can include sulfoxides, sulfones, amines, and substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential in treating diseases.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action involves the interaction of the compound with specific molecular targets. The sulfonyl group and the nitrophenyl moiety can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole-2-carboxylic acid derivatives: Compounds with similar pyrrole structures but different substituents.
Sulfonyl-containing compounds: Molecules with sulfonyl groups that exhibit similar reactivity.
Nitrophenyl derivatives: Compounds with nitrophenyl groups that share similar chemical properties.
Uniqueness
The uniqueness of 1H-Pyrrole-2-carboxylic acid, 1-((4,5-dichloro-2-nitrophenyl)sulfonyl)-, ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
173908-14-0 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O6S |
Poids moléculaire |
393.2 g/mol |
Nom IUPAC |
ethyl 1-(4,5-dichloro-2-nitrophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O6S/c1-2-23-13(18)10-4-3-5-16(10)24(21,22)12-7-9(15)8(14)6-11(12)17(19)20/h3-7H,2H2,1H3 |
Clé InChI |
ATXFAQDJODCEAZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC(=C(C=C2[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)

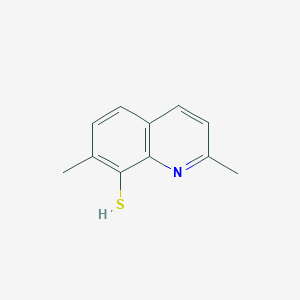
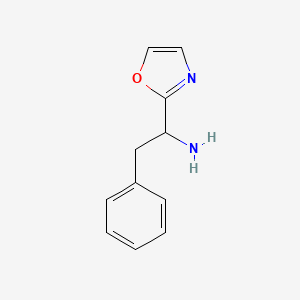
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)


![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
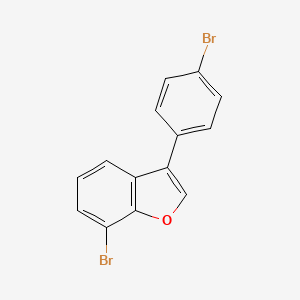
![2-(Carboxy(hydroxy)methyl)-5-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12889189.png)
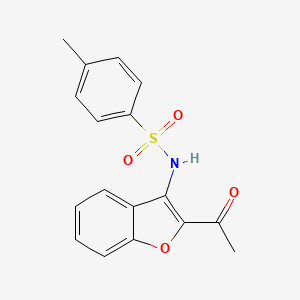
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
